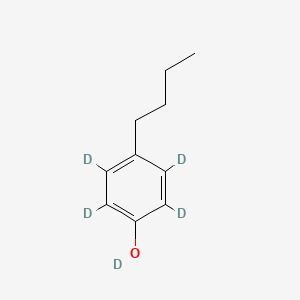

4-Butylphenol-d5

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3/i5D,6D,7D,8D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYZDBDROVLTJU-QBYFNKCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CCCC)[2H])[2H])O[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Isotopic Purity of 4-Butylphenol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of 4-Butylphenol-d5. This deuterated analog of 4-butylphenol (B154549) is a valuable internal standard for mass spectrometry-based quantitative analysis in various research fields, including metabolism studies, environmental analysis, and drug development. This document outlines a common synthetic approach, details the analytical methodologies for characterizing the final product, and presents typical quantitative data.

Synthesis of 4-Butylphenol-d5

The introduction of deuterium (B1214612) atoms onto the aromatic ring of 4-butylphenol is typically achieved through hydrogen-deuterium (H/D) exchange reactions. The hydroxyl group and the aromatic protons at the ortho and para positions to the hydroxyl group are susceptible to electrophilic substitution. As the para position is already occupied by the butyl group, deuteration will occur at the two ortho positions and the hydroxyl group, along with the two meta positions, to yield 4-Butylphenol-d5. Both acid-catalyzed and metal-catalyzed methods are effective for this transformation.

Acid-Catalyzed H/D Exchange

A widely used method for deuterating phenols involves heating the compound in the presence of a deuterated acid catalyst and a deuterium source, typically deuterium oxide (D₂O).

Experimental Protocol: Acid-Catalyzed Deuteration

-

Materials:

-

4-Butylphenol

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D) or a solid acid catalyst like Amberlyst-15.

-

Anhydrous diethyl ether or other suitable organic solvent.

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

-

Procedure:

-

In a sealed reaction vessel, dissolve 4-butylphenol (1.0 g) in deuterium oxide (20 mL).

-

Carefully add the deuterated sulfuric acid catalyst (0.5 mL).

-

The reaction vessel is securely sealed, and the mixture is heated to 100-120°C with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the aromatic proton signals.

-

After cooling to room temperature, the reaction mixture is neutralized by the careful addition of a base, such as sodium carbonate.

-

The deuterated product is extracted with diethyl ether (3 x 30 mL).

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-Butylphenol-d5.

-

Purification can be achieved by column chromatography on silica (B1680970) gel if necessary.

-

Platinum-Catalyzed H/D Exchange

A heterogeneous catalytic method using platinum on carbon (Pt/C) offers an alternative route for deuteration.

Experimental Protocol: Platinum-Catalyzed Deuteration

-

Materials:

-

4-Butylphenol

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Platinum on carbon (5-10% Pt/C)

-

Anhydrous ethyl acetate (B1210297) or other suitable organic solvent.

-

Anhydrous sodium sulfate.

-

-

Procedure:

-

A mixture of 4-butylphenol (1.0 g), deuterium oxide (20 mL), and Pt/C (100 mg) is placed in a pressure-rated reaction vessel.

-

The vessel is purged with an inert gas, such as argon or nitrogen.

-

The mixture is heated to 150-180°C with stirring for 24-72 hours.

-

After cooling, the catalyst is removed by filtration through a pad of celite.

-

The aqueous solution is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the deuterated product.

-

Further purification can be performed by chromatography if needed.

-

Isotopic Purity Assessment

The determination of the isotopic purity of 4-Butylphenol-d5 is crucial for its use as an internal standard. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the positions and extent of deuteration.

-

¹H NMR Spectroscopy: In the proton NMR spectrum of 4-Butylphenol-d5, the signals corresponding to the aromatic protons and the hydroxyl proton should be significantly diminished or absent compared to the spectrum of the unlabeled compound. The signals for the butyl group protons should remain unchanged. The degree of deuteration can be estimated by comparing the integration of the residual aromatic proton signals to the integration of the butyl group signals.

-

²H NMR Spectroscopy: Deuterium NMR directly detects the deuterium nuclei. The ²H NMR spectrum of 4-Butylphenol-d5 will show signals at chemical shifts corresponding to the positions where deuterium has been incorporated, providing definitive evidence of successful deuteration.

Mass Spectrometry (MS)

Mass spectrometry is the most direct method for determining the isotopic distribution of the synthesized 4-Butylphenol-d5.

Experimental Protocol: Isotopic Purity by GC-MS

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used.

-

Sample Preparation: A dilute solution of the 4-Butylphenol-d5 in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-200.

-

Data Analysis: The mass spectrum of the 4-Butylphenol-d5 is analyzed to determine the relative abundance of the molecular ion peaks corresponding to the different isotopic species (isotopologues). The molecular weight of unlabeled 4-butylphenol is 150.22 g/mol . The molecular ion of 4-Butylphenol-d5 will be observed at m/z 155. The presence of ions at m/z 150, 151, 152, 153, and 154 indicates the presence of incompletely deuterated species.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis and isotopic purity of 4-Butylphenol-d5.

Table 1: Synthesis Yield of 4-Butylphenol-d5

| Synthesis Method | Typical Yield (%) |

| Acid-Catalyzed H/D Exchange | 60-80 |

| Platinum-Catalyzed H/D Exchange | 50-70 |

Note: Yields are representative and can vary based on reaction scale and optimization.

Table 2: Representative Isotopic Purity of 4-Butylphenol-d5 by Mass Spectrometry

| Isotopologue | Mass (m/z) | Relative Abundance (%) |

| d0 (unlabeled) | 150 | < 0.1 |

| d1 | 151 | 0.2 |

| d2 | 152 | 0.5 |

| d3 | 153 | 2.0 |

| d4 | 154 | 15.0 |

| d5 | 155 | 82.2 |

| Isotopic Purity (d5) | ≥ 98% (d4 + d5) |

Note: This data is illustrative of a typical batch of 4-Butylphenol-d5. The exact distribution may vary.

Visualizations

The following diagrams illustrate the synthesis and analysis workflow for 4-Butylphenol-d5.

Caption: General workflow for the synthesis of 4-Butylphenol-d5.

Caption: Analytical workflow for determining the isotopic purity of 4-Butylphenol-d5.

Technical Guide: 4-Butylphenol-d5 for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Butylphenol-d5, a deuterated analog of 4-butylphenol (B154549), designed for use in sophisticated research and analytical applications. This document outlines its chemical properties, applications, and detailed experimental protocols, with a focus on its role as an internal standard in quantitative analysis.

Core Concepts: Introduction to 4-Butylphenol-d5

4-Butylphenol-d5 is a stable isotope-labeled form of 4-butylphenol, where five hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantitative studies.[1] The near-identical chemical and physical properties to its non-deuterated counterpart ensure it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows for clear differentiation in a mass spectrometer, enabling precise and accurate quantification of the target analyte, 4-butylphenol.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Butylphenol-d5 and its non-deuterated analog, 4-butylphenol.

| Property | 4-Butylphenol-d5 | 4-Butylphenol |

| CAS Number | 1219795-04-6 | 1638-22-8[2] |

| Molecular Formula | C₁₀H₉D₅O | C₁₀H₁₄O[2] |

| Molecular Weight | 155.25 g/mol | 150.22 g/mol [2] |

| Appearance | Neat | White solid |

| Boiling Point | 246.2 ± 9.0 °C at 760 mmHg | 239.8 °C |

| Flash Point | 121.5 ± 8.8 °C | 113 °C |

| Density | 1.0 ± 0.1 g/cm³ | 0.908 g/cm³ |

| LogP | 3.54 | 3.4 |

| pKa | Not available | 10.11 ± 0.13 |

| Water Solubility | Not miscible with water | 0.6 g/L (20 °C) |

Note: Some physical properties for 4-Butylphenol-d5 are predicted or based on the non-deuterated form due to limited experimental data.

Applications in Research and Drug Development

The primary application of 4-Butylphenol-d5 is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of 4-butylphenol in various matrices, including environmental, biological, and food samples. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative analysis due to its ability to correct for matrix effects and variations in sample recovery.[3]

4-Butylphenol itself is a compound of interest due to its use in the production of resins, as an antioxidant, and its classification as an endocrine-disrupting chemical (EDC). Accurate quantification is therefore crucial in toxicology, environmental monitoring, and human exposure studies.

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of 4-butylphenol in a water sample using 4-Butylphenol-d5 as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

-

4-Butylphenol analytical standard

-

4-Butylphenol-d5 internal standard

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation and Extraction

-

Sample Collection : Collect water samples in clean glass containers.

-

Internal Standard Spiking : Add a known concentration of 4-Butylphenol-d5 solution to a defined volume of the water sample.

-

Solid Phase Extraction (SPE) :

-

Condition the SPE cartridge with methanol followed by ultrapure water.

-

Load the spiked water sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with an appropriate solvent (e.g., acetonitrile or methanol).

-

-

Solvent Evaporation and Reconstitution : Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

LC-MS/MS Analysis

-

Chromatographic System : A high-performance liquid chromatography (HPLC) system.

-

Column : A C18 analytical column (e.g., 100 x 2.1 mm, 3.5 µm).

-

Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode : Negative ion mode is often suitable for phenolic compounds.

-

MRM Transitions : Monitor specific precursor-to-product ion transitions for both 4-butylphenol and 4-Butylphenol-d5.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 4-Butylphenol | 149.1 | 106.1 |

| 4-Butylphenol-d5 | 154.1 | 110.1 |

Note: The exact MRM transitions should be optimized on the specific instrument used.

Data Analysis and Quantification

Construct a calibration curve by plotting the ratio of the peak area of the 4-butylphenol standard to the peak area of the 4-Butylphenol-d5 internal standard against the concentration of the 4-butylphenol standard. The concentration of 4-butylphenol in the samples is then determined from this calibration curve based on the measured peak area ratio.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of 4-butylphenol using 4-Butylphenol-d5 as an internal standard.

Signaling Pathway of 4-tert-Butylphenol

While 4-Butylphenol-d5 is primarily used as a tracer, its non-deuterated counterpart, 4-tert-butylphenol, has been shown to be an endocrine disruptor that can act as an estrogen receptor agonist. The following diagram depicts a simplified signaling pathway.

Synthesis and Metabolism

Synthesis of 4-Butylphenol

The synthesis of 4-butylphenol is typically achieved through the Friedel-Crafts alkylation of phenol (B47542) with an appropriate butene isomer, such as isobutene, in the presence of an acid catalyst. The synthesis of 4-Butylphenol-d5 would involve a similar process but with deuterated starting materials or through a specific deuteration process of 4-butylphenol.

Metabolism of 4-Butylphenol

In humans, 4-n-butylphenol is known to be metabolized, with one of the identified metabolites being (2S,3S,4S,5R)-6-(4-butylphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid. The deuteration in 4-Butylphenol-d5 can potentially influence its metabolic rate, a phenomenon known as the kinetic isotope effect, which is a subject of interest in drug metabolism studies.

Conclusion

4-Butylphenol-d5 is an indispensable tool for researchers requiring accurate and precise quantification of 4-butylphenol. Its application as an internal standard in isotope dilution mass spectrometry provides a robust methodology for a wide range of analytical challenges in environmental science, toxicology, and drug development. Understanding its properties and the principles of its application, as outlined in this guide, is key to leveraging its full potential in scientific research.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, particularly in the fields of drug discovery, development, and clinical research, the pursuit of accuracy and precision is paramount. This in-depth technical guide delves into the core principles, practical applications, and critical considerations for the use of deuterated internal standards, the undisputed gold standard for robust and reliable quantification. By providing a comprehensive overview of the underlying theory, detailed experimental protocols, and comparative performance data, this document serves as an essential resource for professionals seeking to enhance the quality and reliability of their mass spectrometry-based assays.

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

Deuterated internal standards are stable isotope-labeled (SIL) analogs of an analyte of interest, where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium.[1] This subtle modification of mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the analytical process.[2] This fundamental principle underpins the technique of isotope dilution mass spectrometry (IDMS).

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively serves as a "chaperone" for the analyte. Any loss of the analyte during complex sample processing steps, such as extraction, purification, and derivatization, is mirrored by a proportional loss of the deuterated standard. Similarly, variations in instrument performance, such as fluctuations in injection volume or ionization efficiency in the mass spectrometer's source, affect both the analyte and the internal standard to the same extent.[3] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification, even in complex biological matrices.[4]

Data Presentation: Quantitative Comparison of Internal Standards

The superiority of deuterated internal standards over their non-isotopically labeled counterparts, such as structural analogs, is demonstrably evident in the improved precision and accuracy of bioanalytical methods. The following tables summarize quantitative data from various studies, highlighting the enhanced performance achieved with the use of deuterated internal standards.

| Analyte | Matrix | Internal Standard Type | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (%) |

| Cyclosporine A | Whole Blood | Deuterated | 0.9 - 14.7[1] | 2.5 - 12.5 | 89 - 138 |

| Tacrolimus | Whole Blood | Deuterated | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Sirolimus | Whole Blood | Deuterated | 2.7 - 5.7 | - | - |

| Structural Analog (DMR) | 7.6 - 9.7 | - | - | ||

| Everolimus | Whole Blood | Deuterated | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Mycophenolic Acid | Plasma | Deuterated | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Imidacloprid | Cannabis Flower | Deuterated | < 20 | - | Within 25% of true value |

| No Internal Standard | > 50 | - | > 60% deviation |

Table 1: Comparison of Assay Precision and Accuracy with Deuterated vs. Non-Deuterated or No Internal Standards.

| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard |

| Matrix Effect Compensation | Excellent | Variable and often incomplete |

| Recovery Correction | Excellent | Inconsistent |

| Accuracy (% Bias) | Typically < 5% | Can be > 15% |

| Precision (%CV) | Typically < 10% | Can be > 15% |

Table 2: General Performance Characteristics of Deuterated vs. Structural Analog Internal Standards.

Mandatory Visualization

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Caption: How deuterated standards compensate for matrix effects.

Experimental Protocols

The robustness of a bioanalytical method heavily relies on a well-developed and validated experimental protocol. The following sections provide detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.

Protocol 1: Protein Precipitation for Small Molecule Quantification in Plasma

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample, making it suitable for high-throughput analysis.

1. Preparation of Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Deuterated Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solution.

-

Working Calibration Standards and Quality Controls (QCs): Prepare a series of working solutions by serially diluting the analyte stock solution with the appropriate solvent. These will be used to spike into blank plasma to create calibration standards and QCs.

-

Internal Standard Spiking Solution: Dilute the deuterated internal standard stock solution to a concentration that provides an adequate response on the mass spectrometer. This solution will be added to all samples.

2. Sample Preparation:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (calibrator, QC, or unknown).

-

Add 20 µL of the internal standard spiking solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid, if required for analyte stability and chromatography) to precipitate the proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Sample Extracts

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects, which is often necessary for achieving lower limits of quantification.

1. Preparation of Solutions:

-

Prepare stock and working solutions of the analyte and deuterated internal standard as described in Protocol 1.

2. SPE Cartridge Conditioning:

-

Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry out.

3. Sample Loading:

-

To 500 µL of the plasma sample, add 50 µL of the internal standard spiking solution.

-

Vortex to mix.

-

Dilute the sample with 500 µL of 4% phosphoric acid in water (or another appropriate buffer to ensure analyte retention on the sorbent).

-

Load the entire sample onto the conditioned SPE cartridge at a slow, steady flow rate.

4. Washing:

-

Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

-

Follow with a second wash of 1 mL of a stronger organic solvent (e.g., 20% methanol in water) to remove more interferences while the analyte remains bound to the sorbent.

5. Elution:

-

Elute the analyte and internal standard from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or a mixture of acetonitrile and methanol).

6. Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Typical LC-MS/MS Parameters

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for small molecule analysis.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be optimized for both the analyte and the deuterated internal standard.

-

Conclusion

The use of deuterated internal standards in mass spectrometry represents the pinnacle of quantitative bioanalysis. Their ability to closely mimic the behavior of the analyte throughout the entire analytical workflow provides unparalleled correction for sample preparation variability and matrix effects. This leads to the generation of highly accurate, precise, and reliable data, which is essential for informed decision-making in drug development, clinical diagnostics, and various research applications. While the initial investment in a deuterated standard may be higher than that for a structural analog, the long-term benefits of robust and defensible data far outweigh the cost, solidifying their status as the "gold standard" in the field.

References

The Kinetic Isotope Effect of 4-Butylphenol-d5 in Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with deuterium (B1214612), a heavier isotope, can significantly alter the metabolic fate of xenobiotics. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool in drug discovery and development for enhancing pharmacokinetic profiles. This technical guide provides a comprehensive overview of the theoretical and practical aspects of studying the kinetic isotope effect of 4-Butylphenol-d5. While direct experimental data on 4-Butylphenol-d5 is not extensively available in public literature, this document synthesizes information on the metabolism of the closely related 4-tert-butylphenol (B1678320) and established methodologies for assessing metabolic stability and KIE. We will delve into the metabolic pathways of 4-butylphenol (B154549), detail experimental protocols for in vitro metabolism studies, and present data in a structured format for clarity.

Introduction to the Kinetic Isotope Effect in Drug Metabolism

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[1][2] In drug metabolism, this is most commonly observed with the substitution of hydrogen (¹H) with deuterium (²H or D). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when deuterium is present at that position.[1][2]

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the phase I metabolism of many drugs and xenobiotics.[1][3] Many CYP-mediated reactions, such as hydroxylation and N-dealkylation, involve the abstraction of a hydrogen atom.[2] By strategically placing deuterium at metabolically labile positions, the rate of metabolism can be attenuated, leading to:

-

Increased drug exposure: A slower rate of metabolism can lead to a longer half-life and higher plasma concentrations.

-

Reduced formation of toxic metabolites: If a toxic metabolite is formed through a pathway involving C-H bond cleavage, deuteration can shunt metabolism towards safer pathways.

-

Improved pharmacokinetic profile: More predictable and less variable drug metabolism among individuals.

Metabolic Pathways of 4-Butylphenol

While specific data on 4-butylphenol is limited, the metabolism of the structurally similar 4-tert-butylphenol provides valuable insights into its likely metabolic fate. The primary routes of metabolism for alkylphenols generally involve oxidation of the alkyl side chain and hydroxylation of the aromatic ring.

Based on studies of 4-tert-butylphenol, the proposed metabolic pathway for 4-butylphenol likely involves initial hydroxylation to form catechol derivatives.[4][5]

Caption: Proposed primary metabolic pathway of 4-butylphenol.

In the case of 4-Butylphenol-d5 , the deuterium atoms are located on the aromatic ring. This suggests that the primary metabolic attack leading to a significant kinetic isotope effect would be aromatic hydroxylation.

Experimental Protocols for Assessing the Kinetic Isotope Effect

To investigate the KIE of 4-Butylphenol-d5, a series of in vitro metabolism studies are typically conducted. The most common systems are liver microsomes and hepatocytes, which contain the necessary enzymatic machinery for drug metabolism.[3][6]

Microsomal Stability Assay

This assay is a primary screen to determine the rate of metabolism of a compound by phase I enzymes, predominantly CYPs.[6][7]

Objective: To compare the rate of disappearance of 4-Butylphenol and 4-Butylphenol-d5 in the presence of liver microsomes.

Materials:

-

Human liver microsomes (pooled)[6]

-

4-Butylphenol and 4-Butylphenol-d5

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[6]

-

Phosphate (B84403) buffer (pH 7.4)[7]

-

Acetonitrile (B52724) or other suitable organic solvent for quenching the reaction

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator shaker (37°C)

-

Centrifuge

-

LC-MS/MS system[6]

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of 4-Butylphenol and 4-Butylphenol-d5 (e.g., 10 mM in DMSO).

-

Prepare working solutions of the test compounds by diluting the stock solutions in buffer.

-

Prepare the microsomal suspension in phosphate buffer.

-

Prepare the NADPH regenerating system.

-

-

Incubation:

-

In a 96-well plate, add the microsomal suspension.

-

Add the working solutions of 4-Butylphenol or 4-Butylphenol-d5.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an ice-cold quenching solution (e.g., acetonitrile containing an internal standard).[7]

-

-

Sample Processing:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).

Caption: Experimental workflow for a microsomal stability assay.

Hepatocyte Stability Assay

Hepatocytes provide a more complete metabolic picture as they contain both phase I and phase II enzymes.[3][8]

Objective: To compare the metabolic stability of 4-Butylphenol and 4-Butylphenol-d5 in a system that includes both phase I and phase II metabolism.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium

-

4-Butylphenol and 4-Butylphenol-d5

-

Other materials are similar to the microsomal stability assay.

Procedure:

The procedure is similar to the microsomal stability assay, with the main difference being the use of hepatocytes instead of microsomes and a specific culture medium. The incubation times may be longer to account for potentially slower metabolism and subsequent phase II conjugation.

Data Presentation and Interpretation

The quantitative data obtained from the metabolic stability assays should be summarized in tables for easy comparison.

Table 1: Metabolic Stability of 4-Butylphenol and 4-Butylphenol-d5 in Human Liver Microsomes

| Compound | t½ (min) | CLint (µL/min/mg protein) |

| 4-Butylphenol | [Insert experimental value] | [Insert experimental value] |

| 4-Butylphenol-d5 | [Insert experimental value] | [Insert experimental value] |

Table 2: Metabolic Stability of 4-Butylphenol and 4-Butylphenol-d5 in Human Hepatocytes

| Compound | t½ (min) | CLint (µL/min/10⁶ cells) |

| 4-Butylphenol | [Insert experimental value] | [Insert experimental value] |

| 4-Butylphenol-d5 | [Insert experimental value] | [Insert experimental value] |

Interpretation:

The kinetic isotope effect (KIE) is calculated as the ratio of the intrinsic clearance of the non-deuterated compound to the deuterated compound:

KIE = CLint (4-Butylphenol) / CLint (4-Butylphenol-d5)

A KIE value greater than 1 indicates that the deuterated compound is metabolized more slowly. The magnitude of the KIE provides information about the extent to which C-H bond cleavage is the rate-determining step in the metabolic pathway.

Caption: Logical flow for interpreting the kinetic isotope effect.

Conclusion

The study of the kinetic isotope effect of deuterated compounds like 4-Butylphenol-d5 is a critical component of modern drug discovery and development. By employing the detailed experimental protocols outlined in this guide, researchers can effectively assess the impact of deuterium substitution on metabolic stability. The resulting data, when presented clearly, allows for informed decisions on the potential of deuterated compounds to exhibit improved pharmacokinetic properties. While this guide provides a robust framework based on analogous compounds and established methods, it is imperative that these studies are conducted with rigorous scientific standards to ensure data accuracy and reproducibility.

References

- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 7. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. protocols.io [protocols.io]

Technical Guide: Safety Data and Handling Precautions for 4-Butylphenol-d5

Disclaimer: This document provides a comprehensive safety and handling guide for 4-Butylphenol-d5. As specific safety data for the deuterated compound is limited, this guide is primarily based on the well-documented information for its non-deuterated analogue, 4-tert-butylphenol (B1678320). The toxicological and physical properties are expected to be very similar, but this information should be used as a guideline and with due caution.

Executive Summary

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 4-tert-butylphenol. These values should be considered as close approximations for 4-Butylphenol-d5.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol [5] |

| Appearance | White to light yellow crystalline solid, flakes, or pastilles |

| Odor | Phenolic, disinfectant-like |

| Melting Point | 96 - 101 °C |

| Boiling Point | 236 - 238 °C |

| Flash Point | > 93.33 °C (> 200.00 °F) TCC |

| Vapor Pressure | 0.0381 mmHg @ 25 °C |

| Water Solubility | 8.7 g/L @ 20 °C |

| Density | 0.908 g/cm³ @ 20 °C |

Toxicological Data

The toxicological data for 4-tert-butylphenol is summarized below. This information highlights the potential health hazards associated with exposure.

| Toxicity Metric | Value | Species | Test Guideline |

| LD50 Oral | > 2,000 mg/kg | Rat | |

| EC50 (Daphnia magna) | 4.8 mg/l (48 h) | Water flea | OECD Test Guideline 202 |

| ErC50 (Algae) | 14 mg/l (72 h) | Pseudokirchneriella subcapitata | OECD Test Guideline 201 |

| Skin Irritation | Causes skin irritation | Rabbit | OECD Test Guideline 404 |

| Eye Irritation | Causes serious eye damage | Rabbit | OECD Test Guideline 405 |

| Reproductive Toxicity | Suspected of damaging fertility |

Hazard Identification and Classification

4-tert-Butylphenol is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H361: Suspected of damaging fertility or the unborn child.

-

H410: Very toxic to aquatic life with long lasting effects.

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of 4-Butylphenol-d5 requires strict adherence to laboratory safety protocols and the use of appropriate personal protective equipment.

Engineering Controls

-

Work with 4-Butylphenol-d5 should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Hand Protection: Wear chemically resistant gloves such as neoprene or butyl rubber. Nitrile gloves may be suitable for incidental contact with dilute solutions but should be changed immediately upon contamination.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.

-

Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Experimental Protocols

The following are summaries of the methodologies for key safety assessment experiments cited for phenolic compounds.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Model: The albino rabbit is the preferred species for this test.

-

Application: A small amount of the test substance (0.5 g for solids) is applied to a shaved patch of skin on the animal.

-

Exposure: The substance is left in contact with the skin for a defined period, typically 4 hours.

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals after application. Observations continue for up to 14 days to assess the reversibility of any effects.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause irritation or damage to the eyes.

Methodology:

-

Animal Model: The albino rabbit is the recommended animal model.

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined at regular intervals (1, 24, 48, and 72 hours after application) for signs of corneal opacity, iris lesions, and conjunctival redness and swelling. The observation period can be extended up to 21 days to determine the reversibility of the effects.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of 4-Butylphenol-d5 in a laboratory setting.

Caption: Safe handling workflow for 4-Butylphenol-d5.

Emergency Procedures

In the event of an emergency, follow these procedures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Spill: Evacuate the area. Wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal. Avoid generating dust.

Disposal Considerations

Dispose of 4-Butylphenol-d5 and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

References

Technical Guide on the Solubility of 4-Butylphenol-d5 in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Butylphenol-d5 is a deuterated form of 4-butylphenol, an alkylated phenol (B47542) of significant interest in various industrial and research applications. Its solubility in organic solvents is a critical parameter for its use in chemical synthesis, formulation, and analytical applications, including its use as an internal standard in mass spectrometry and NMR spectroscopy. This guide provides a summary of available solubility data for the non-deuterated analog and outlines a general experimental protocol for determining solubility.

Core Concepts of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. 4-tert-Butylphenol (B1678320) possesses both a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar tert-butyl group. This amphiphilic nature dictates its solubility profile. While the hydroxyl group contributes to solubility in polar solvents, the bulky alkyl group enhances solubility in nonpolar organic solvents.[1]

Solubility Data for 4-tert-Butylphenol

The following table summarizes the available qualitative and quantitative solubility data for 4-tert-butylphenol in various solvents.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Reference |

| Water | H₂O | Polar Protic | 0.6 g/L | 20 | [2] |

| Water | H₂O | Polar Protic | 580 mg/L | 25 | [3] |

| Water | H₂O | Polar Protic | 610 mg/L | 25 | [3] |

| Water | H₂O | Polar Protic | 607.2 mg/L (pH 6-7) | 25 | [3] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not Specified | |

| Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | Not Specified | |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Not Specified | |

| Acetone | (CH₃)₂CO | Polar Aprotic | Generally Soluble | Not Specified | |

| Alkalis | - | Aqueous Basic | Soluble | Not Specified |

Note: The water solubility data was determined using methods similar to OECD Guideline 105 and ASTM E1148-02.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like 4-Butylphenol-d5 in an organic solvent using the isothermal shake-flask method.

4.1. Materials and Equipment

-

4-Butylphenol-d5 (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 4-Butylphenol-d5 to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath and agitate for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any suspended solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method to determine the concentration of 4-Butylphenol-d5.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination method.

References

commercial suppliers of high-purity 4-Butylphenol-d5

An In-depth Technical Guide to High-Purity 4-Butylphenol-d5 for Researchers

Introduction

4-Butylphenol-d5 is the deuterium-labeled form of 4-Butylphenol, a member of the alkylphenol chemical class.[1][2] In analytical and research settings, particularly in quantitative mass spectrometry, deuterated compounds like 4-Butylphenol-d5 are invaluable as internal standards.[3] The substitution of five hydrogen atoms with deuterium (B1214612) atoms results in a molecule that is chemically almost identical to its non-labeled counterpart but is distinguishable by its higher mass.[3] This property is the cornerstone of the stable isotope dilution method, which is considered a gold standard for precise and accurate quantification in complex matrices due to its ability to correct for sample loss during preparation and analysis.[3]

The specific deuteration pattern, typically on the aromatic ring and the hydroxyl group (e.g., 4-n-Butylphenol-2,3,5,6-d4,OD), is a deliberate strategy. This places the isotopic labels on the part of the molecule often involved in metabolic transformations, making it an excellent tool for pharmacokinetic and metabolic studies. This guide provides an overview of commercial suppliers, analytical methodologies for quality control, and the core applications of high-purity 4-Butylphenol-d5 for researchers, scientists, and drug development professionals.

Commercial Suppliers and Purity

High-purity 4-Butylphenol-d5 is available from several specialized chemical suppliers. The purity and isotopic enrichment are critical parameters for its use as an internal standard.

| Supplier | CAS Number | Molecular Formula | Purity |

| MedchemExpress (via BIOZOL) | 1219795-04-6 | C₁₀H₉D₅O | 98.28% |

| Benchchem | 1219795-04-6 | C₁₀H₉D₅O | Not specified, analytical data provided |

| Chemsrc | 1219795-04-6 | C₁₀H₉D₅O | Not specified, lists various suppliers |

Physicochemical Properties

The fundamental properties of 4-Butylphenol-d5 are similar to its non-deuterated analog, with the primary difference being its molecular weight.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉D₅O | |

| Molecular Weight | 155.25 g/mol | |

| CAS Number | 1219795-04-6 | |

| Appearance | White to off-white solid | General |

| Boiling Point (non-deuterated) | 239.8 °C | |

| Melting Point (non-deuterated) | 99.5 °C |

Core Application: Isotope Dilution Mass Spectrometry

The primary application of 4-Butylphenol-d5 is as an internal standard in isotope dilution analysis, commonly performed with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This technique provides high accuracy and precision by correcting for variability during sample handling and instrumental analysis.

References

Technical Guide: The Application of Deuterated Phenols in Environmental Analysis

Abstract

Phenolic compounds represent a significant class of environmental contaminants due to their widespread industrial use and potential toxicity. Accurate and reliable quantification of these compounds in complex environmental matrices such as water, soil, and air is paramount for effective monitoring and risk assessment. Isotope Dilution Mass Spectrometry (IDMS), utilizing deuterated phenols as internal standards, has emerged as the gold standard for this purpose.[1][2] This technical guide provides an in-depth overview of the principles, applications, and methodologies associated with the use of deuterated phenols in environmental analysis. It includes detailed experimental protocols for water and soil matrices, summarizes key quantitative performance data, and presents visual workflows to illustrate the core processes, offering a comprehensive resource for researchers, scientists, and environmental monitoring professionals.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core of modern phenolic analysis lies in the technique of Isotope Dilution Mass Spectrometry (IDMS). This method's robustness stems from its ability to correct for analytical errors and matrix effects, which are common challenges in environmental analysis.[1][3]

The principle is straightforward yet powerful: a known quantity of a stable, isotopically-labeled version of the analyte (e.g., Phenol-d6) is added to the sample at the very beginning of the analytical process.[1][2] This labeled standard, often called a surrogate or internal standard, is chemically identical to the native (non-labeled) analyte.[1] Consequently, it experiences the same physical and chemical losses throughout the entire procedure, including extraction, cleanup, and instrumental analysis.[1][2]

Because the deuterated standard can be distinguished from the native analyte by its higher mass in a mass spectrometer, the final measurement is based on the ratio of the native analyte to the labeled standard.[2] This ratio remains constant regardless of incomplete sample recovery, allowing for highly accurate and precise quantification.[1][2] This approach effectively nullifies variability from matrix interference and inconsistencies in sample preparation.

Key Applications and Environmental Matrices

Deuterated phenols are indispensable for analyzing a wide range of environmental samples where phenolic contamination is a concern.

-

Water Analysis: Used for the determination of phenols in drinking water, surface water, and industrial wastewater.[1][4] Methods are often adapted from regulatory protocols like US EPA Method 528.[1][5][6]

-

Soil and Sediment Analysis: Essential for quantifying phenolic contaminants at industrial sites, agricultural lands, and in landfill leachates.[1][7][8]

-

Air Quality Assessment: Employed in methods for measuring airborne phenols, which can be present due to industrial emissions.[1][9]

Experimental Protocols

The following protocols provide detailed methodologies for the analysis of phenols in water and soil, incorporating the use of deuterated internal standards.

Protocol 1: Determination of Phenols in Drinking Water

(Adapted from US EPA Method 528)[1][5]

1. Sample Preparation and Extraction:

- Dechlorination: If the water sample contains residual chlorine, add 40-50 mg of sodium sulfite (B76179) per liter and stir to dissolve.[1][6]

- Acidification: Acidify the 1 L water sample to a pH of less than 2 with 6 N hydrochloric acid.[1][6]

- Spiking: Add a known amount of a deuterated phenol (B47542) standard solution (e.g., Phenol-d6, 2,4-Dichlorophenol-d3) to the sample.[1]

- Solid Phase Extraction (SPE):

- Condition a polystyrene-divinylbenzene SPE cartridge (e.g., 500 mg) by sequentially passing 10 mL of methylene (B1212753) chloride, 10 mL of methanol, and 10 mL of reagent water. Do not allow the cartridge to dry.[1]

- Load the prepared water sample onto the SPE cartridge at a flow rate of 10-15 mL/min.[1]

- After loading, wash the cartridge with 10 mL of reagent water and dry it by drawing air through it for 10-20 minutes.[1]

- Elution: Elute the trapped analytes (phenols and deuterated standards) from the cartridge using 5-10 mL of methylene chloride, collecting the eluate.[1]

- Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[1]

2. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:

- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.[1]

- Injector: Splitless injection at 250 °C.[1]

- Mass Spectrometer (MS) Conditions:

- Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

- Quantification: Identify and quantify the native phenols by comparing their peak areas to the peak areas of the corresponding deuterated internal standards.[1]

Protocol 2: Determination of Phenols in Soil

(Adapted from British Columbia Ministry of Environment & Climate Change Strategy PBM)[7]

1. Sample Preparation and Extraction:

- Homogenization: Homogenize the soil sample to ensure uniformity, removing foreign objects like rocks and sticks.[1][7]

- Drying: Blend 10 g of the homogenized sample with anhydrous sodium sulfate (B86663) until the sample is free-flowing.[7]

- Spiking: Add a known amount of deuterated phenol internal standards to the 10 g subsample.[1][7]

- Extraction (Soxhlet):

- Place the sample in a Soxhlet extraction thimble.[7]

- Extract with an appropriate solvent (e.g., Dichloromethane/Acetone) for approximately 16 hours.[7]

- Drying and Concentration:

- Allow the extract to cool. Pass it through a drying column containing anhydrous sodium sulfate.[7]

- Concentrate the extract to a suitable volume (e.g., 1-10 mL) using a rotary evaporator or nitrogen stream.[7]

- Cleanup (if necessary): The extract can be cleaned up using SPE, as described in Protocol 1, to remove interfering matrix components.[1]

2. Instrumental Analysis (GC-MS or LC-MS/MS):

- Analyze the final extract using GC/MS or LC/MS/MS.[7]

- Quantification is performed using the isotope dilution method, relating the response of the target analyte to its corresponding deuterated standard.[7]

Data Presentation: Quantitative Performance

The use of deuterated standards enables robust and reliable method performance. The tables below summarize typical quantitative data from methods employing these standards.

Table 1: Method Detection Limits (MDLs) and Recovery for Phenols in Water (GC-MS) (Data adapted from US EPA Method 528)[5]

| Analyte | MDL (µg/L) | Average Recovery (%) |

| Phenol | 0.58 | 96 |

| 2-Chlorophenol | 0.04 | 100 |

| 2,4-Dichlorophenol | 0.02 | 98 |

| 2,4,6-Trichlorophenol | 0.03 | 102 |

| Pentachlorophenol | 0.20 | 97 |

| 4-Nitrophenol | 0.28 | 88 |

| 2-Methyl-4,6-dinitrophenol | 0.44 | 101 |

Table 2: Performance Requirements for Phenols in Soil (Data adapted from BC ENV Method)[7]

| Analyte Class | Required Accuracy (Recovery %) | Required Precision (%RSD) |

| Chlorinated Phenols | 70-130% | <20% |

| Non-Chlorinated Phenols | 70-130% | <20% |

| Nitrophenols | 50-130% | <20% |

Note: Accuracy is determined through the analysis of Laboratory Control Samples, with corrections from isotope dilution where applicable.[7]

Mandatory Visualization: Experimental Workflow

The diagram below illustrates the general experimental workflow for the analysis of phenols in an environmental sample using deuterated standards.

Conclusion

Deuterated phenols are a cornerstone of modern environmental analysis, enabling highly accurate, precise, and robust quantification of toxic phenolic compounds. By employing the principle of isotope dilution, analytical methods can effectively compensate for matrix effects and procedural losses that would otherwise compromise data quality. The detailed protocols and workflows presented in this guide demonstrate the practical application of these essential standards in routine environmental monitoring, providing researchers and scientists with the tools needed to generate reliable and defensible data.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. epa.gov [epa.gov]

- 6. NEMI Method Summary - 528 [nemi.gov]

- 7. www2.gov.bc.ca [www2.gov.bc.ca]

- 8. researchgate.net [researchgate.net]

- 9. matec-conferences.org [matec-conferences.org]

An In-depth Technical Guide to the Stability and Storage of 4-Butylphenol-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Butylphenol-d5. The information presented is crucial for maintaining the integrity and purity of this isotopically labeled compound in research and development settings.

Introduction

4-Butylphenol-d5 is a deuterated analog of 4-butylphenol, where five hydrogen atoms on the butyl group have been replaced with deuterium. This stable isotope labeling makes it a valuable internal standard in mass spectrometry-based quantitative analysis.[1] The chemical properties and, by extension, the stability of 4-Butylphenol-d5 are primarily dictated by the parent molecule, 4-butylphenol. As a stable isotope-labeled compound, it is not radioactive, and its handling and storage precautions are analogous to those for the unlabeled compound.[2][3]

Chemical Stability

The stability of 4-Butylphenol-d5 is influenced by environmental factors such as temperature, light, and air. While specific stability studies on the deuterated form are not extensively available, data from its non-deuterated counterpart, 4-tert-butylphenol (B1678320), serves as a reliable proxy.

2.1. Thermal Stability

Studies on 4-tert-butylphenol have shown that it undergoes thermolysis at elevated temperatures. Significant degradation is observed in the temperature range of 673–738 K (400–465 °C).[4] For typical laboratory applications, it is stable under normal conditions.[5] However, prolonged exposure to high temperatures should be avoided to prevent degradation.

2.2. Oxidative Stability

Phenolic compounds can be susceptible to oxidation, especially in the presence of air and light. It is recommended to store 4-Butylphenol-d5 under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation.

2.3. Hydrolytic Stability

4-tert-butylphenol is stable in aqueous solutions at various pH levels. Studies have shown it to be stable at pH 4, 7, and 9, indicating that hydrolysis is not a significant degradation pathway under typical environmental conditions.

Recommended Storage Conditions

Proper storage is essential to ensure the long-term stability and integrity of 4-Butylphenol-d5. The following conditions are recommended based on general guidelines for stable isotopically labeled compounds and the specific properties of 4-butylphenol.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Refrigeration is often recommended. | To minimize the rate of potential degradation reactions. |

| Atmosphere | Keep container tightly closed. Store under an inert atmosphere (e.g., Nitrogen, Argon). | To prevent oxidation and reaction with atmospheric moisture. |

| Light | Protect from light. | To prevent photochemical degradation. |

| Container | Store in the original, tightly sealed container. | To prevent contamination and exposure to environmental factors. |

| Form | If stored as a solid, a crystalline form is preferable to an amorphous one. | Crystalline forms are generally more stable. |

Experimental Protocol: Stability Assessment

The following is a generalized protocol for assessing the stability of 4-Butylphenol-d5. This protocol should be adapted based on specific laboratory capabilities and regulatory requirements.

4.1. Objective

To evaluate the stability of 4-Butylphenol-d5 under defined storage conditions over a specified period.

4.2. Materials and Methods

-

Test Substance: 4-Butylphenol-d5

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points:

-

Long-term: 0, 3, 6, 9, 12, 18, 24 months

-

Accelerated: 0, 1, 3, 6 months

-

-

Analytical Method: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, capable of separating the parent compound from potential degradants.

4.3. Procedure

-

Characterize the initial sample (Time 0) for appearance, purity (assay), and degradation products.

-

Store samples in tightly sealed containers under the specified long-term and accelerated conditions.

-

At each time point, withdraw a sample and analyze it for appearance, purity, and the presence of degradation products.

-

Compare the results to the initial sample to determine the extent of any changes.

4.4. Acceptance Criteria

The product is considered stable if it remains within the established specifications for purity and degradation products throughout the study period.

Visualizations

Diagram 1: Factors Influencing 4-Butylphenol-d5 Stability

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Butylphenol-d5 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern analytical chemistry, pivotal in fields ranging from environmental monitoring to pharmaceutical development. The accuracy and reliability of GC-MS measurements are significantly enhanced by the use of internal standards. An ideal internal standard co-elutes with the analyte of interest and exhibits similar physicochemical properties, thus compensating for variations in sample preparation, injection volume, and instrument response.

Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry. 4-Butylphenol-d5, a deuterated analog of 4-butylphenol (B154549), serves as an excellent internal standard for the quantification of 4-butylphenol. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification through the principle of Isotope Dilution Mass Spectrometry (IDMS).

This document provides detailed application notes and protocols for the use of 4-Butylphenol-d5 as an internal standard for the quantitative analysis of 4-butylphenol in various matrices by GC-MS.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core of this analytical approach is the principle of Isotope Dilution Mass Spectrometry. A known amount of the deuterated internal standard (4-Butylphenol-d5) is added to the sample containing the analyte (4-Butylphenol) at the earliest stage of sample preparation. The ratio of the analyte to the internal standard is then measured by GC-MS. Any loss of substance during sample workup and analysis will affect both the analyte and the internal standard equally, thus the ratio of their signals will remain constant. This allows for highly accurate and precise quantification, as it corrects for procedural errors and matrix effects.

Caption: Logical workflow of Isotope Dilution Mass Spectrometry.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific sample matrices and instrumentation. The protocol for wine analysis using a similar deuterated internal standard is presented as a well-established example.[1]

Materials and Reagents

-

Solvents: Ethanol (B145695), Methanol, Dichloromethane, Hexane (GC or HPLC grade)

-

Reagents: 4-Butylphenol (analytical standard), 4-Butylphenol-d5 (internal standard), Sodium chloride (NaCl), Anhydrous sodium sulfate.

-

Gases: Helium (99.999% purity or higher)

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined caps (B75204), 20 mL SPME vials with perforated caps and Teflon seals.

-

Solid-Phase Microextraction (SPME) fibers: Polydimethylsiloxane (PDMS) coated fibers (e.g., 100 µm thickness).

Preparation of Standard Solutions

-

Primary Stock Solutions (1 g/L): Accurately weigh 10 mg of 4-Butylphenol and 4-Butylphenol-d5 into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with ethanol. Store at 4°C.

-

Internal Standard Spiking Solution (5 mg/L): Dilute the 4-Butylphenol-d5 primary stock solution with ethanol to a final concentration of 5 mg/L.

-

Calibration Standards: Prepare a series of working standard solutions by serially diluting the 4-Butylphenol primary stock solution with the appropriate solvent (e.g., a 12% ethanol solution for wine analysis) to cover the desired concentration range (e.g., 1-100 µg/L). A minimum of 5 calibration points is recommended.

Sample Preparation (Example for Wine Analysis using SPME)

-

Place 10 mL of the wine sample into a 20 mL SPME vial.

-

Add approximately 2 g of NaCl to the vial.

-

Spike the sample with 50 µL of the 5 mg/L 4-Butylphenol-d5 internal standard spiking solution.[1]

-

Immediately cap the vial.

-

Incubate the vial at 40°C for 20 minutes while exposing the SPME fiber to the headspace above the sample.[1]

GC-MS Instrumental Parameters

The following parameters are based on a method for the analysis of alkylphenols and can be used as a starting point for method development.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Injector | Split/Splitless, operated in splitless mode |

| Injector Temperature | 260°C |

| Desorption Time | 10 minutes (for SPME) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Oven Program | Initial temperature 50°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min. |

| Transfer Line Temp. | 300°C |

| Mass Spectrometer | Agilent 5977B or equivalent |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Source Temperature | 250°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, it is crucial to monitor specific ions for both the analyte and the internal standard to ensure selectivity and sensitivity.

| Compound | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |

| 4-Butylphenol | 107 | 150 |

| 4-Butylphenol-d5 | 112 (predicted) | 155 |

Note: The molecular ion for 4-Butylphenol is at m/z 150, and a major fragment is observed at m/z 107. For 4-Butylphenol-d5, the molecular ion is at m/z 155, and a corresponding fragment ion is predicted at m/z 112.

Data Presentation and Method Performance

While specific validation data for the use of 4-Butylphenol-d5 is not widely published, the following tables present representative data from the analysis of a structurally similar compound, 4-tert-butylphenol (B1678320), using a deuterated internal standard. This data illustrates the expected performance of the method.

Table 1: GC-MS Method Validation Parameters for Alkylphenol Analysis

| Parameter | Result |

| Linearity Range | 1 - 100 µg/L |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Quantitation (LOQ) | 1 µg/L |

| Repeatability (CVr %) | 4.3% |

| Intermediate Precision (CV %) | 6.7% |

Data adapted from a method for 4-tert-butylphenol analysis.[2]

Table 2: Recovery Data for Spiked Samples

| Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD %) |

| Water | Low (e.g., 5 µg/L) | 95 - 105 | < 10 |

| Water | High (e.g., 50 µg/L) | 98 - 102 | < 5 |

| Soil Extract | Low (e.g., 5 ng/g) | 90 - 110 | < 15 |

| Soil Extract | High (e.g., 50 ng/g) | 92 - 108 | < 10 |

This is representative data and actual recoveries may vary depending on the sample matrix and extraction efficiency.

Experimental Workflow Diagram

Caption: General experimental workflow for quantitative analysis.

Conclusion

The use of 4-Butylphenol-d5 as an internal standard in conjunction with GC-MS provides a robust, sensitive, and accurate method for the quantification of 4-butylphenol. The principle of isotope dilution effectively corrects for variations in sample handling and instrument performance, leading to high-quality analytical data. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. While the provided parameters are a strong starting point, method optimization for specific sample matrices is always recommended to ensure the best possible results.

References

Application Note: High-Sensitivity Quantification of Bisphenols in Aqueous Samples by LC-MS/MS Using 4-Butylphenol-d5 as an Internal Standard

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of various bisphenols, including Bisphenol A (BPA), Bisphenol S (BPS), and Bisphenol F (BPF), in aqueous samples. The method utilizes 4-Butylphenol-d5 as a deuterated internal standard to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The protocol details a streamlined solid-phase extraction (SPE) procedure for sample cleanup and pre-concentration, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring requiring reliable analysis of endocrine-disrupting compounds.

Introduction

Bisphenols are a class of synthetic organic compounds widely used in the production of polycarbonate plastics and epoxy resins, which are found in numerous consumer products such as food and beverage containers.[1] The potential for these compounds to leach into consumables has raised health concerns due to their endocrine-disrupting properties, which can mimic natural hormones and potentially lead to adverse health effects.[1] Consequently, regulatory bodies have established maximum migration limits for certain bisphenols in food-contact materials.[2]

To meet the demand for sensitive and accurate detection of bisphenols at trace levels, LC-MS/MS has become the analytical technique of choice.[3][4] The use of a stable isotope-labeled internal standard is crucial for achieving reliable quantification by correcting for analytical variability.[5] This application note describes a validated LC-MS/MS method employing 4-Butylphenol-d5 as an internal standard for the analysis of a suite of bisphenols in water samples.

Experimental Protocols

Materials and Reagents

-

Standards: Bisphenol A (BPA), Bisphenol S (BPS), Bisphenol F (BPF), and 4-Butylphenol-d5 (Internal Standard, IS) were purchased from a reputable chemical supplier (e.g., Sigma-Aldrich).

-

Solvents: HPLC-grade methanol (B129727), acetonitrile, and water were used.

-

Chemicals: Ammonium (B1175870) hydroxide (B78521) and formic acid (LC-MS grade).

-

SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 60 mg, 3 mL).

Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of each bisphenol and the internal standard in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a mixed working standard solution containing all target bisphenols by diluting the stock solutions in a 50:50 (v/v) methanol/water mixture. Serially dilute this mixed standard to prepare calibration standards ranging from 0.1 to 100 ng/mL.

-

Internal Standard Spiking Solution: Prepare a working solution of 4-Butylphenol-d5 at a concentration of 100 ng/mL in methanol.

-

Sample Preparation (Solid-Phase Extraction):

-

To a 100 mL aqueous sample, add 100 µL of the 100 ng/mL 4-Butylphenol-d5 internal standard solution.

-

Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 5 mL of methanol.[6]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water/acetonitrile with 0.1% formic acid).

-

LC-MS/MS Analysis

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 5 mM ammonium hydroxide |

| Mobile Phase B | Acetonitrile with 5 mM ammonium hydroxide |

| Gradient | 10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C[5] |

Table 2: Mass Spectrometer Settings

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative[7] |

| Spray Voltage | -3300 V |

| Vaporizer Temperature | 270°C |

| Ion Transfer Tube Temperature | 298°C |

| Sheath Gas Pressure | 25 (arbitrary units) |

| Auxiliary Gas Pressure | 13 (arbitrary units)[5] |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for Target Analytes and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Bisphenol A (BPA) | 227.1 | 212.1 | 133.2 | -35 |

| Bisphenol S (BPS) | 249.0 | 108.0 | 155.0 | -40 |

| Bisphenol F (BPF) | 199.1 | 105.1 | 93.1 | -38 |

| 4-Butylphenol-d5 (IS) | 154.1 | 106.1 | 138.1 | -30 |

Note: The MRM transitions for 4-Butylphenol-d5 are proposed based on typical fragmentation of alkylphenols (loss of the butyl group and subsequent fragmentation of the deuterated phenyl ring). These should be optimized on the specific instrument used.

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for bisphenol analysis.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of bisphenols in aqueous matrices. The chromatographic method provided good separation of the target analytes with a total run time of 8 minutes.

Table 4: Method Validation Data